Dexanabinol

Übersicht

Beschreibung

Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative. It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210. Unlike other cannabinoid derivatives, this compound does not act as a cannabinoid receptor agonist but instead functions as an NMDA receptor antagonist. This unique property makes it non-psychoactive, distinguishing it from other cannabinoids. This compound exhibits anticonvulsant and neuroprotective properties and is widely used in scientific research, particularly for treating head injuries, strokes, and cancer .

Vorbereitungsmethoden

Dexanabinol is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with Δ8-tetrahydrocannabinol (Δ8-THC) as the starting material.

Oxidation: Δ8-THC undergoes oxidation to form the corresponding ketone.

Reduction: The ketone is then reduced to form the hydroxyl derivative.

Substitution: The hydroxyl derivative undergoes substitution reactions to introduce the desired functional groups.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Dexanabinol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Ketone zurück in Hydroxyl-Derivate umwandeln.

Substitution: this compound kann Substitutionsreaktionen unterzogen werden, um verschiedene funktionelle Gruppen wie Alkyl- oder Arylgruppen einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Dexanabinol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von synthetischen Cannabinoiden zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Studien zu seinen potenziellen therapeutischen Wirkungen bei der Behandlung von traumatischen Hirnverletzungen, Schlaganfällen und verschiedenen Krebsarten.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wirkung als NMDA-Rezeptor-Antagonist aus. Durch die Blockierung von NMDA-Rezeptoren verhindert this compound den übermäßigen Einstrom von Kalziumionen in Neuronen, der zum Zelltod führen kann. Dieser neuroprotektive Mechanismus ist besonders bei Erkrankungen wie traumatischen Hirnverletzungen und Schlaganfällen von Vorteil. Darüber hinaus besitzt this compound antioxidative und entzündungshemmende Eigenschaften, die zu seinem therapeutischen Potenzial beitragen .

Wirkmechanismus

Dexanabinol exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking NMDA receptors, this compound prevents the excessive influx of calcium ions into neurons, which can lead to cell death. This neuroprotective mechanism is particularly beneficial in conditions such as traumatic brain injury and stroke. Additionally, this compound has antioxidant and anti-inflammatory properties, further contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Dexanabinol ist unter den synthetischen Cannabinoiden aufgrund seiner nicht-psychoaktiven Natur und seiner Wirkung als NMDA-Rezeptor-Antagonist einzigartig. Ähnliche Verbindungen sind:

HU-210: Ein potenter Cannabinoid-Agonist mit psychoaktiven Wirkungen.

Δ9-Tetrahydrocannabinol (Δ9-THC): Die primäre psychoaktive Komponente von Cannabis.

Cannabidiol (CBD): Ein nicht-psychoaktives Cannabinoid mit verschiedenen therapeutischen Eigenschaften.

Im Vergleich zu diesen Verbindungen macht Dexanabinols Mangel an psychoaktiven Wirkungen und seine neuroprotektiven Eigenschaften es besonders wertvoll für medizinische und Forschungsanwendungen .

Biologische Aktivität

Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative that has garnered attention for its neuroprotective properties and potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily functions as an NMDA receptor antagonist , which plays a crucial role in neuroprotection by preventing excitotoxicity associated with excessive glutamate activity. Its inhibitory effects on the NMDA receptor have been quantified, showing an IC50 value of 11 μM for inhibition of [^3H]MK-801 binding to rat forebrain membranes . Additionally, this compound exhibits anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various clinical trials. A Phase I trial indicated that this compound is well-tolerated at doses ranging from 48 mg to 200 mg administered intravenously. The drug displayed a rapid distribution half-life of less than 5 minutes and a terminal elimination half-life of approximately 9 hours . Systemic exposure was shown to increase proportionally with dose escalation, with notable levels detected in cerebrospinal fluid (CSF), suggesting effective CNS penetration .

Traumatic Brain Injury (TBI)

A significant clinical trial assessed the efficacy of this compound in patients with severe TBI. In a multi-center, placebo-controlled study involving 861 patients, this compound did not demonstrate a statistically significant improvement in outcomes compared to placebo at the six-month follow-up. The odds ratio for a favorable response was 1.04 (95% CI: 0.79-1.36), indicating no substantial benefit over standard care . Despite its safety profile—showing no hepatic, renal, or cardiac toxic effects—this compound failed to improve quality of life or intracranial pressure management in this cohort .

Brain Cancer

In another study focusing on advanced brain cancer patients, this compound was administered weekly via intravenous infusion up to a maximum tolerated dose of 28 mg/kg. While it was well-tolerated, only 21% of patients exhibited stable disease as the best response, highlighting limited antitumor activity . Notably, the study reported reversible adverse events at higher doses but did not find sufficient evidence to warrant further investigation in larger trials due to inadequate efficacy .

Case Studies and Research Findings

| Study Focus | Sample Size | Dose/Administration | Key Findings |

|---|---|---|---|

| Severe TBI | 861 | 150 mg IV | No significant difference from placebo |

| Brain Cancer | 26 | Weekly up to 28 mg/kg IV | Limited antitumor activity; stable disease in 21% |

| Pharmacokinetics | Various | IV doses up to 200 mg | Rapid distribution; detectable in CSF |

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. Common side effects include lightheadedness, fatigue, and gastrointestinal disturbances such as diarrhea and itching . Importantly, no severe adverse events related to this compound were documented during the trials, reinforcing its potential as a safe therapeutic agent within its effective dosing range.

Eigenschaften

IUPAC Name |

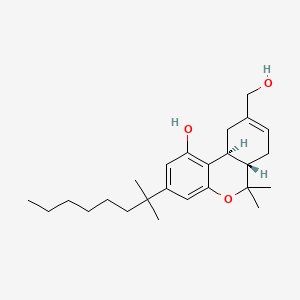

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJFGMEZBFMNV-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150235 | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112924-45-5 | |

| Record name | Dexanabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexanabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexanabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112924-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXANABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.